METHYL 2-(1-METHYL-3-NITRO-1H-PYRAZOLE-5-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE
Overview
Description
Methyl 2-{[(1-methyl-3-nitro-1H-pyrazol-5-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a pyrazole ring, a thiophene ring, and a carboxylate ester group. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
The synthesis of METHYL 2-(1-METHYL-3-NITRO-1H-PYRAZOLE-5-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds.
Introduction of the nitro group: Nitration of the pyrazole ring using nitric acid under controlled conditions.
Formation of the thiophene ring: This can be synthesized via cyclization reactions involving sulfur-containing precursors.
Coupling of the pyrazole and thiophene rings: This step involves the use of coupling reagents and catalysts to form the desired heterocyclic structure.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Chemical Reactions Analysis
Methyl 2-{[(1-methyl-3-nitro-1H-pyrazol-5-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Methyl 2-{[(1-methyl-3-nitro-1H-pyrazol-5-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents due to its unique structure and functional groups.
Organic Chemistry: The compound is used in the synthesis of other complex organic molecules and heterocycles.
Materials Science: It is investigated for its potential use in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of METHYL 2-(1-METHYL-3-NITRO-1H-PYRAZOLE-5-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biological effects . The compound’s unique structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
Methyl 2-{[(1-methyl-3-nitro-1H-pyrazol-5-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can be compared with other similar compounds, such as:
1-Methyl-3-nitro-1H-pyrazole-5-carboxylate: This compound shares the pyrazole and nitro groups but lacks the thiophene ring.
2-(6-Nitro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide: This compound contains a nitro group and a heterocyclic ring but has a different core structure.
The uniqueness of METHYL 2-(1-METHYL-3-NITRO-1H-PYRAZOLE-5-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE lies in its combination of the pyrazole, thiophene, and ester functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
methyl 2-[(2-methyl-5-nitropyrazole-3-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O5S/c1-17-8(6-10(16-17)18(21)22)12(19)15-13-11(14(20)23-2)7-4-3-5-9(7)24-13/h6H,3-5H2,1-2H3,(H,15,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKQAUKRWCSCDJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)[N+](=O)[O-])C(=O)NC2=C(C3=C(S2)CCC3)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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